molecular formula C19H13N7OS2 B2437180 N-(1,3-benzothiazol-2-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868967-85-5

N-(1,3-benzothiazol-2-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2437180
CAS No.: 868967-85-5
M. Wt: 419.48
InChI Key: SDQDUVVVRCQOEM-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H13N7OS2 and its molecular weight is 419.48. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N7OS2/c27-16(22-19-21-12-5-1-2-7-14(12)29-19)11-28-17-9-8-15-23-24-18(26(15)25-17)13-6-3-4-10-20-13/h1-10H,11H2,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQDUVVVRCQOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=CC=N5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a triazolo-pyridazine structure through a sulfanyl group. Its molecular formula is C20H16N6SC_{20}H_{16}N_6S, highlighting its heterocyclic nature which is often associated with diverse biological activities.

Structural Characteristics

ComponentDescription
Benzothiazole A fused benzene and thiazole ring known for its pharmacological properties.
Triazolo-Pyridazine A bicyclic structure that enhances biological interactions.
Sulfanyl Group Increases reactivity and potential for biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of benzothiazole have shown effectiveness against various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) .

The proposed mechanisms include:

  • Inhibition of Cell Proliferation : Compounds similar to this compound have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest at the G2/M phase .
  • Modulation of Cytokines : These compounds also decrease the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous conditions .

Antimicrobial Activity

Compounds containing the benzothiazole and triazole moieties have demonstrated antimicrobial properties against various pathogens. For example, derivatives have been reported to show activity against Gram-positive and Gram-negative bacteria .

Efficacy Against Specific Strains

MicroorganismActivity Level
Staphylococcus aureus Moderate to high inhibition
Escherichia coli Moderate inhibition

Study 1: Synthesis and Evaluation

A study synthesized several benzothiazole derivatives, including those with triazole components. The lead compound exhibited significant inhibition against cancer cell lines with IC50 values in the low micromolar range .

Study 2: Structure-Activity Relationship (SAR)

Research focused on identifying key structural components that enhance biological activity. Variations in substitution patterns on the benzothiazole and triazole rings were evaluated for their impact on cytotoxicity and selectivity towards cancer cells .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that compounds containing benzothiazole and triazole moieties exhibit promising antimicrobial properties. For instance, derivatives of benzothiazole have been synthesized and evaluated for their antifungal activity against Candida species. Some compounds demonstrated greater efficacy than traditional antifungal agents like fluconazole, highlighting their potential as new therapeutic agents against fungal infections .

Antimalarial Properties:
A study focused on the synthesis of [1,2,4]triazolo[4,3-a]pyridine sulfonamides revealed that certain derivatives exhibited significant antimalarial activity against Plasmodium falciparum. The incorporation of the triazole structure in drug design has been linked to enhanced biological activity, suggesting that N-(1,3-benzothiazol-2-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide could serve as a lead compound for developing new antimalarial drugs .

Cancer Research

Inhibition of Cancer Cell Proliferation:
The structural features of this compound suggest potential anticancer properties. Compounds with similar scaffolds have shown effectiveness in inhibiting various cancer cell lines. For example, studies on related compounds indicate their ability to inhibit carbonic anhydrase isozymes and exhibit cytotoxic effects on cancer cells .

Biological Studies

Enzyme Inhibition:
The compound's ability to interact with specific enzymes makes it a candidate for further exploration in biochemical pathways. For instance, virtual screening and molecular docking studies have identified potential targets such as falcipain-2 in malaria parasites. The design of compounds targeting these enzymes could lead to breakthroughs in treating malaria and other diseases .

Structural Studies

Crystallographic Analysis:
Recent structural studies using techniques such as single-crystal X-ray diffraction have provided insights into the molecular geometry and interactions of similar benzothiazole derivatives. These studies are crucial for understanding how structural variations affect biological activity and can guide the design of more potent derivatives .

Table of Biological Activities

Activity TypeCompound TypeReference
AntifungalBenzothiazole derivatives ,
AntimalarialTriazolo-pyridine sulfonamides
AnticancerCarbonic anhydrase inhibitors
Enzyme inhibitionFalcipain-2 targeting

Q & A

Q. What are the standard synthetic routes for this compound, and which reaction conditions are critical for yield optimization?

The synthesis typically involves coupling a benzothiazol-2-amine derivative with a sulfanyl-acetamide intermediate. Critical conditions include solvent selection (e.g., acetonitrile for solubility), base choice (e.g., 3-picoline to stabilize intermediates), and temperature control during cyclization steps. Catalysts like Pd-based systems may assist in forming the triazolo-pyridazine core. Reaction progress should be monitored via TLC or HPLC .

Q. What spectroscopic techniques are recommended for confirming structural integrity and purity?

Use a combination of:

  • IR spectroscopy to confirm functional groups (e.g., C=O at ~1650–1700 cm⁻¹).
  • NMR (¹H/¹³C) to verify proton environments and carbon backbone.
  • Elemental analysis to validate purity (>95%).
  • Mass spectrometry (HRMS or LC-MS) for molecular ion confirmation .

Q. What common side reactions occur during triazolo-pyridazine core formation, and how are they mitigated?

Common issues include incomplete cyclization or oxidation byproducts. Mitigation strategies:

  • Use anhydrous conditions to prevent hydrolysis.
  • Optimize stoichiometry of reagents (e.g., NaN₃ for azide formation).
  • Employ inert atmospheres (N₂/Ar) to avoid oxidative degradation .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize multi-step synthesis while minimizing resources?

Apply factorial design or response surface methodology to screen variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can identify interactions between reaction time, temperature, and reagent concentration, reducing required trials by 50% while maximizing yield .

Q. How can computational reaction path search methods predict viable pathways for novel derivatives?

Integrate quantum chemical calculations (e.g., DFT for transition state analysis) with cheminformatics tools to model reaction energetics. For instance, ICReDD’s workflow combines computed activation barriers with experimental validation to prioritize high-yield pathways for sulfanyl acetamide derivatives .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes?

  • Re-evaluate computational assumptions (e.g., solvent effects omitted in DFT).
  • Validate intermediate stability via in-situ spectroscopy (e.g., Raman monitoring).
  • Iterative feedback : Use failed experimental data to refine computational models, as demonstrated in hybrid reaction design frameworks .

Q. How can membrane separation technologies improve purification of polar intermediates?

Nanofiltration or reverse osmosis membranes (MWCO < 500 Da) selectively isolate intermediates from reaction mixtures. For example, polyamide membranes effectively separate unreacted pyridazine derivatives while retaining larger acetamide products, reducing chromatographic steps .

Q. Which reactor design parameters are critical for scaling synthesis from milligram to gram scale?

Key parameters include:

  • Mixing efficiency : Use baffled reactors or segmented flow systems to ensure homogeneity.
  • Temperature control : Jacketed reactors with PID controllers maintain ±1°C accuracy.
  • Residence time distribution : Optimize via CFD modeling to prevent hot spots during exothermic steps (e.g., cyclization) .

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